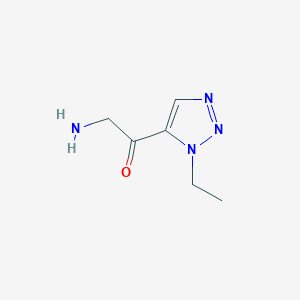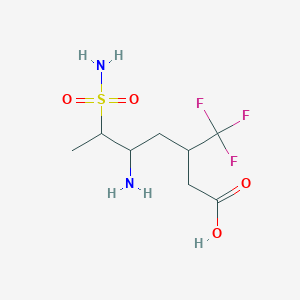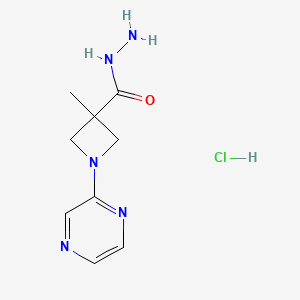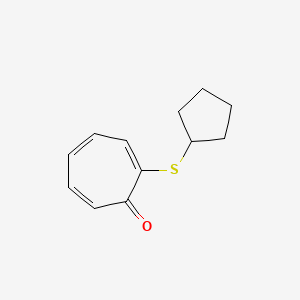![molecular formula C7H15NO B13188462 3-[(2S)-pyrrolidin-2-yl]propan-1-ol](/img/structure/B13188462.png)
3-[(2S)-pyrrolidin-2-yl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2S)-pyrrolidin-2-yl]propan-1-ol is a chiral compound with the molecular formula C7H15NO It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a propanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-pyrrolidin-2-yl]propan-1-ol typically involves the reaction of pyrrolidine with an appropriate aldehyde or ketone, followed by reduction. One common method is the reductive amination of pyrrolidine with 3-hydroxypropanal. The reaction conditions often include the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary to optimize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[(2S)-pyrrolidin-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-[(2S)-pyrrolidin-2-yl]propanal, while substitution reactions can produce various alkyl or acyl derivatives .
科学的研究の応用
3-[(2S)-pyrrolidin-2-yl]propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals
作用機序
The mechanism of action of 3-[(2S)-pyrrolidin-2-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The hydroxyl group can also participate in various biochemical reactions, contributing to the compound’s overall activity .
類似化合物との比較
Similar Compounds
Propan-1-ol: A simple alcohol with a similar propanol chain but lacking the pyrrolidine ring.
Pyrrolidine: A basic nitrogen-containing heterocycle without the propanol chain.
3-piperidin-4-yl-propan-1-ol: A compound with a similar structure but featuring a piperidine ring instead of a pyrrolidine ring.
Uniqueness
3-[(2S)-pyrrolidin-2-yl]propan-1-ol is unique due to its chiral nature and the presence of both a pyrrolidine ring and a hydroxyl group.
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
3-[(2S)-pyrrolidin-2-yl]propan-1-ol |
InChI |
InChI=1S/C7H15NO/c9-6-2-4-7-3-1-5-8-7/h7-9H,1-6H2/t7-/m0/s1 |
InChIキー |
JAAFQZNROQTUIW-ZETCQYMHSA-N |
異性体SMILES |
C1C[C@H](NC1)CCCO |
正規SMILES |
C1CC(NC1)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


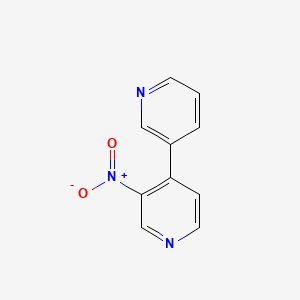
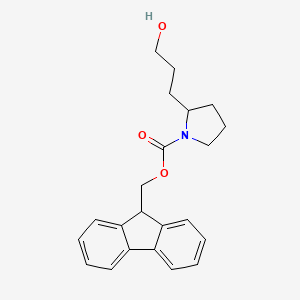
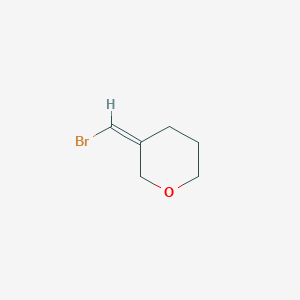
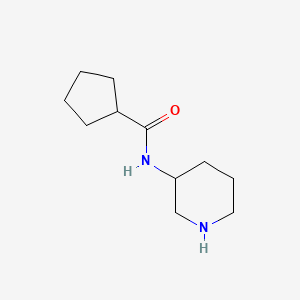
![2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13188409.png)
